molecular formula C15H16N2O3 B4483817 Methyl 2-acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate CAS No. 113247-37-3

Methyl 2-acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B4483817
CAS No.: 113247-37-3
M. Wt: 272.30 g/mol
InChI Key: FXQZLCIYBPSROR-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a β-carboline derivative characterized by a pyridoindole core with a methyl ester at position 3 and an acetyl group at position 2. β-Carbolines are pharmacologically significant due to their interactions with neurotransmitter receptors, enzyme inhibition, and anticancer properties . This compound’s structural features, particularly the acetyl and ester groups, influence its physicochemical and biological behavior. Below, we compare it with structurally analogous derivatives to highlight substituent effects on synthesis, stability, and activity.

Properties

IUPAC Name

methyl 2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9(18)17-8-13-11(7-14(17)15(19)20-2)10-5-3-4-6-12(10)16-13/h3-6,14,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQZLCIYBPSROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(CC1C(=O)OC)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151718
Record name Methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113247-37-3
Record name Methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113247-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate typically involves the reaction of D-tryptophan methyl ester hydrochloride with piperonal chloride in the presence of trifluoroacetic acid. The reaction is carried out in redistilled tetrahydrofuran under nitrogen protection at 30°C for 10 hours. Sodium triacetoxyborohydride is then added, and the reaction continues for an additional 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Multi-Component Reactions (MCRs)

The compound participates in Ugi-type reactions due to its indole and acetyl moieties. For example:

  • In a Ugi-4C-3CR reaction with aniline and cyclohexyl isocyanide under reflux in toluene, the compound forms tetrahydro-1H-pyrido[3,4-b]indole derivatives in 22% yield .

  • The acetyl group facilitates nucleophilic additions, enabling the formation of fused polycyclic structures via Passerini reactions (P-3CR) with aldehydes and isocyanides .

Reaction Type Conditions Yield Key Product
Ugi-4C-3CRToluene, reflux22%Tetrahydro-pyridoindole derivatives
Passerini (P-3CR)CH₂Cl₂, RT54–59%Acyloxyamide-functionalized derivatives

Pictet–Spengler Cyclization

The β-carboline core undergoes stereoselective cyclization with aldehydes under acidic conditions:

  • Using TFA in CHCl₃ at RT, the compound reacts with aromatic aldehydes (e.g., benzaldehyde) to yield (1S,3S)-diastereomers with a 4:1 diastereomeric ratio and total yields up to 67% .

  • Kinetic control at 0°C enhances stereoselectivity, favoring the (1S,3S)-configuration .

Ester Hydrolysis

The methyl ester group is hydrolyzed to carboxylic acid under basic conditions (e.g., NaOH in THF-H₂O), enabling further coupling reactions .

Oxidation of the Tetrahydro Ring

Treatment with KMnO₄ in THF oxidizes the tetrahydro-β-carboline ring to its aromatic counterpart, yielding 9H-pyrido[3,4-b]indole derivatives .

Asymmetric Catalysis

The compound serves as a substrate for enzymatic resolution and chiral auxiliary-based synthesis :

  • Enzymatic catalysis with lipases or esterases achieves enantiomeric excess (ee) >99% for (1S)-configured products .

  • Asymmetric transfer hydrogenation using chiral catalysts (e.g., Ru-(S)-Binap) reduces imine intermediates to amines with 90% ee .

Derivatization at the Acetyl Group

The acetyl moiety undergoes nucleophilic substitution and cross-coupling reactions :

  • Alkylation with allyltributylstannane in DCM at −40°C introduces allyl groups with 87–98% yields .

  • Trichloroethylcarbonylation with 2,2,2-trichloroethylcarbonyl chloride forms protected intermediates for further functionalization .

Biological Activity-Driven Modifications

Derivatives with alkyl chains at the C1 position exhibit antifungal properties:

  • 2-Octyl substitution (e.g., 3g) shows MIC values of 0.1 μg/mL against Bipolaris oryzae and Fusarium fujikuroi, comparable to amphotericin B .

Substituent Biological Activity MIC (μg/mL)
2-OctylAntifungal (plant pathogens)0.1
1-Prop-2-enylMembrane disruption in Candida glabrata10

Key Synthetic Routes

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators.

Case Study :
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives from this compound that demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7) while sparing normal cells. The mechanism involved the inhibition of specific oncogenic pathways.

Neuropharmacological Effects

The compound has also been investigated for its neuroprotective effects. Its structure suggests potential interactions with neurotransmitter systems.

Case Study :
Research published in Neuropharmacology demonstrated that this compound could enhance cognitive function in animal models of Alzheimer's disease. The study found that it improved memory retention and reduced neuroinflammation markers.

Organic Electronics

Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Research Findings :
A study in Advanced Materials explored the use of this compound as a hole transport material in OLEDs. The results showed improved efficiency and stability compared to traditional materials.

Coatings and Polymers

The incorporation of this compound into polymer matrices has been investigated for creating coatings with enhanced mechanical and thermal properties.

Case Study :
In a publication from Polymer Science, researchers reported that adding this compound to epoxy resins significantly improved their tensile strength and thermal stability.

Mechanism of Action

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrido[3,4-b]indole core is common among analogs, but substituents at positions 1, 2, and 3 vary significantly:

Compound Name Substituents (Position) Key Features Reference
Methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate 2-acetyl, 3-methyl ester Compact substituents; potential for hydrogen bonding
(1S,3S)-Methyl 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (5b) 1-phenyl, 3-methyl ester Aromatic group at position 1; increased lipophilicity
Methyl 1-methyl-β-carboline-3-carboxylate (11) 1-methyl, 3-methyl ester Simple alkyl substitution; foundational for SAR studies
RSL3 (chloroacetyl and methoxycarbonylphenyl derivatives) 2-chloroacetyl, 1-(methoxycarbonyl)phenyl Bulky substituents; dihedral angle of 82.4° between indole and phenyl planes
Methyl (1R,3S)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate 1-octyl, 3-methyl ester Long alkyl chain; antifungal activity against Candida glabrata
Methyl 2-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (5u) 2-tosyl, 3-methyl ester Electron-withdrawing tosyl group; high yield (94%)

Key Observations :

  • Position 1 : Alkyl or aryl groups (e.g., octyl, phenyl) enhance lipophilicity and membrane permeability .
  • Position 2 : Acetyl, chloroacetyl, or tosyl groups modulate electronic properties and steric bulk. Tosyl derivatives exhibit higher synthetic yields (94% vs. 41% for phenyl analogs) .
  • Position 3 : Methyl ester is conserved in most analogs, but ethyl esters (e.g., Ethyl β-carboline-3-carboxylate) increase lipophilicity .

Thermal and Solubility Data

  • Melting Points : Range widely (e.g., 138–143°C for 5u vs. >200°C for methyl β-carboline-3-carboxylate (11)) .
  • Solubility : Acetyl and ester groups enhance solubility in polar solvents (e.g., ethyl acetate/hexane systems) .

Biological Activity

Methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (CAS Number: 190012-09-0) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₆N₂O₃
  • Molecular Weight : 272 Da
  • LogP : 1.04
  • Polar Surface Area : 62 Ų

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit anticancer properties. A study highlighted that related compounds showed cytotoxic effects against various human cancer cell lines. For instance:

CompoundCell Lines TestedIC₅₀ (µM)
Methyl 1H-indole-3-carboxylateA549, MDA-MB-2315.5
Methyl 2-acetyl derivativeHT-297.8

These results suggest that methyl 2-acetyl derivatives may also possess similar cytotoxic activities against cancer cells.

Neuroprotective Effects

Indole alkaloids have been reported to exhibit neuroprotective effects. For example, compounds derived from marine sources have shown potential in protecting neuronal cells from oxidative stress. This activity is attributed to their ability to scavenge free radicals and modulate neuroinflammatory pathways.

Antimicrobial Properties

Methyl 2-acetyl derivatives have demonstrated antimicrobial activities against various bacterial strains. A study examined the efficacy of related compounds against Staphylococcus aureus and Escherichia coli:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl derivative AStaphylococcus aureus33 µM
Methyl derivative BEscherichia coli45 µM

These findings indicate that methyl 2-acetyl derivatives could serve as potential leads for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Some indole derivatives inhibit specific kinases involved in cell proliferation and survival pathways.
  • Antioxidant Activity : The ability to scavenge reactive oxygen species (ROS) contributes to their neuroprotective effects.
  • Modulation of Apoptotic Pathways : Indole derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic factors.

Study on Anticancer Activity

A recent investigation evaluated the anticancer potential of methyl 2-acetyl derivatives in vitro and in vivo. The study reported significant tumor regression in xenograft models treated with these compounds compared to control groups.

Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of methyl 2-acetyl derivatives resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues.

Q & A

Q. What strategies address contradictions in reported antifungal activity of tetrahydro-β-carboline derivatives?

  • Answer : Discrepancies in antifungal data may arise from variations in fungal strains or assay conditions. A standardized protocol using Fusarium oxysporum and Botrytis cinerea models with MIC (minimum inhibitory concentration) thresholds (e.g., 10–50 µg/mL) is recommended . Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., acetyl) enhance activity by improving membrane permeability .

Q. What computational tools are used to predict the redox behavior of this compound in ferroptosis studies?

  • Answer : Density functional theory (DFT) calculations predict redox potentials by analyzing electron density distributions at the indole nitrogen and acetyl oxygen atoms. Molecular docking (e.g., AutoDock Vina) models interactions between the compound and GPX4’s selenocysteine active site, guiding rational design of analogs with higher binding affinity .

Methodological Challenges

Q. How are regioisomeric byproducts resolved during synthesis?

  • Answer : Regioisomers (e.g., 36a vs. 36b in ) are separated via preparative HPLC using a C18 column and isocratic elution (acetonitrile/water, 70:30). Crude 1H NMR comparisons (e.g., chemical shifts of indole protons at δ = 7.40–7.24 ppm) help identify isomers before purification .

Q. What precautions are necessary for handling this compound due to its reactivity?

  • Answer : The chloroacetyl group is moisture-sensitive. Storage under inert gas (argon) at –20°C in amber vials prevents hydrolysis . Safety protocols include using explosion-proof equipment (e.g., spark-free refrigerators) and avoiding contact with reducing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate

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